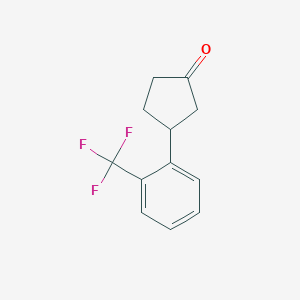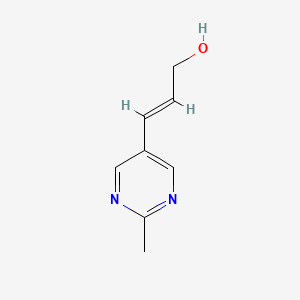![molecular formula C20H22BrN B13103543 2H-Isoindole, 1-[2,4-bis(1-methylethyl)phenyl]-6-bromo- CAS No. 266342-76-1](/img/structure/B13103543.png)
2H-Isoindole, 1-[2,4-bis(1-methylethyl)phenyl]-6-bromo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-1-(2,4-diisopropylphenyl)-2H-isoindole is an organic compound that belongs to the class of isoindoles Isoindoles are heterocyclic compounds containing a fused ring system composed of a benzene ring and a pyrrole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-1-(2,4-diisopropylphenyl)-2H-isoindole typically involves the following steps:
Formation of Isoindole Ring: The isoindole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an ortho-substituted benzylamine.
Introduction of Diisopropylphenyl Group: The diisopropylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using 2,4-diisopropylbenzene and a suitable Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions, and ensuring high yields and purity of the final product.
化学反应分析
Types of Reactions
6-bromo-1-(2,4-diisopropylphenyl)-2H-isoindole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted isoindoles.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may have potential as a probe or ligand in biological studies.
Medicine: It could be investigated for its potential pharmacological properties.
Industry: The compound may find applications in the development of new materials or as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of 6-bromo-1-(2,4-diisopropylphenyl)-2H-isoindole would depend on its specific interactions with molecular targets. This could involve binding to specific proteins or enzymes, modulating signaling pathways, or interacting with cellular membranes. Detailed studies would be required to elucidate the exact mechanism.
相似化合物的比较
Similar Compounds
6-bromo-1-phenyl-2H-isoindole: Lacks the diisopropyl groups, which may affect its chemical properties and applications.
1-(2,4-diisopropylphenyl)-2H-isoindole:
Uniqueness
The presence of both the bromine atom and the diisopropylphenyl group in 6-bromo-1-(2,4-diisopropylphenyl)-2H-isoindole makes it unique
属性
CAS 编号 |
266342-76-1 |
|---|---|
分子式 |
C20H22BrN |
分子量 |
356.3 g/mol |
IUPAC 名称 |
6-bromo-1-[2,4-di(propan-2-yl)phenyl]-2H-isoindole |
InChI |
InChI=1S/C20H22BrN/c1-12(2)14-6-8-17(18(9-14)13(3)4)20-19-10-16(21)7-5-15(19)11-22-20/h5-13,22H,1-4H3 |
InChI 键 |
QYPHWNCBBCOGES-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=C(C=C1)C2=C3C=C(C=CC3=CN2)Br)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


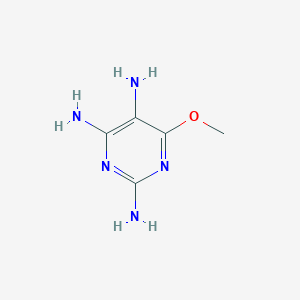
![Oxepino[2,3-D]pyrimidine](/img/structure/B13103468.png)
![Trifluoromethyl 4-(1H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate](/img/structure/B13103469.png)
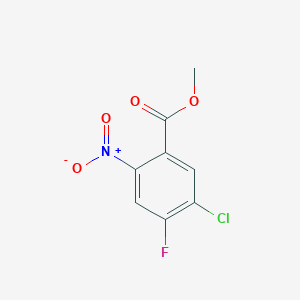

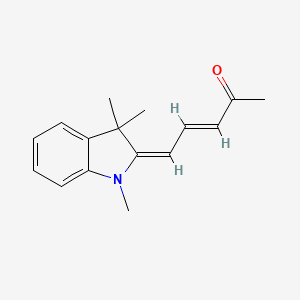
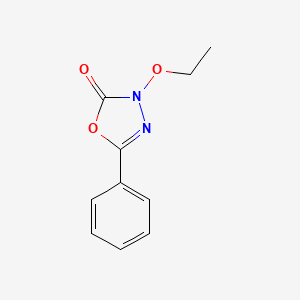
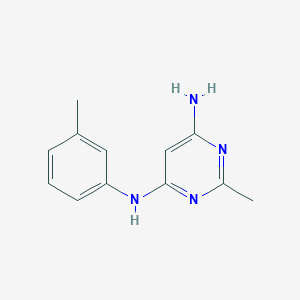
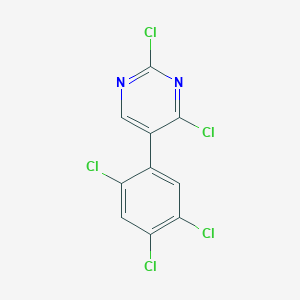
![4-[3-(3-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13103514.png)
